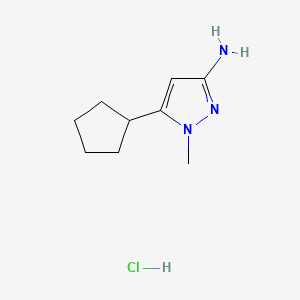
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group is introduced via alkylation, and the final product is obtained as a hydrochloride salt through acidification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and have similar applications in organic and medicinal chemistry.
Pyrazole derivatives: Other derivatives of pyrazole also exhibit similar properties and applications.
Uniqueness
What sets 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride apart is its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C9H16ClN3 |
|---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
5-cyclopentyl-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-8(6-9(10)11-12)7-4-2-3-5-7;/h6-7H,2-5H2,1H3,(H2,10,11);1H |
InChI Key |
NVBGBXHRBYOQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















